molecular formula C10H7ClO7S2 B1345212 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid CAS No. 90-21-1

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B1345212
CAS No.: 90-21-1
M. Wt: 338.7 g/mol
InChI Key: PGAVDCUYQQGYAK-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid is a useful research compound. Its molecular formula is C10H7ClO7S2 and its molecular weight is 338.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Stability and Reactivity

Research into the chemical properties and reactivity of derivatives similar to 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid reveals insights into their stability and potential applications. For instance, studies on the acidity and stability constants of hydrogen complexes of chromotropic acid derivatives, including those with chloro substituents, provide foundational knowledge for their application in analytical chemistry and dye synthesis (Budesinsky, 1969).

Radiation-Induced Degradation

The degradation mechanisms of compounds structurally related to this compound, such as H-acid derivatives, under high-energy radiation have been explored. These studies are critical for understanding how such compounds decompose in environmental settings or under specific industrial processes, leading to the efficient breakdown of azo dyes in aqueous solutions (Pálfi, Takács, & Wojnárovits, 2007).

Sulphonation and Derivative Synthesis

The sulphonation reactions of naphthalene derivatives have been studied extensively, providing a pathway for synthesizing various sulphonated naphthalenes. These reactions are crucial for creating intermediates used in dye manufacturing and other applications involving sulphonated aromatic compounds (Lambrechts & Cerfontain, 1982).

Photocatalytic Degradation

The photocatalytic and electrochemical degradation of similar disulphonic acids has been investigated, highlighting potential environmental applications for breaking down complex organic molecules, such as those used in dyes and pigments. These studies suggest pathways for the remediation of polluted waters, leveraging the reactivity of these compounds under specific conditions (Socha, Chrześcijańska, & Kuśmierek, 2006).

Analytical Applications

Azo derivatives of naphthalene disulphonic acids, including those similar to this compound, have been utilized in the development of spectrophotometric techniques for the determination of aromatic amines. These methods are crucial for analytical chemistry applications, where precise and accurate measurement of compounds is required (Norwitz & Keliher, 1984).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid is not available in the search results, related compounds like 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate are known to cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic and sulfinic acids . Therefore, it can be inferred that its targets could be the enzymes or proteins involved in these processes.

Action Environment

The action, efficacy, and stability of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid are likely influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate of the reactions it is involved in and the yield of the end products.

Biochemical Analysis

Biochemical Properties

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it is used to improve the visualization of trichothecenes on developed TLC plates . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes with metal ions, which can influence enzyme activity and protein function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the production and release of bile from liver cells, indicating its potential impact on cellular metabolism and gene expression . Additionally, its role in visualizing trichothecenes suggests it may interact with cellular components involved in toxin detection and response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with metal ions allows it to modulate enzyme activity and influence biochemical pathways. For example, its interaction with enzymes involved in bile acid synthesis can lead to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in biochemical research. Over time, the compound may undergo degradation, affecting its ability to interact with biomolecules and exert its effects. Long-term studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, it can exhibit toxic or adverse effects, impacting cellular function and overall health. Studies have indicated that the compound’s threshold effects are dose-dependent, with higher doses leading to more pronounced cellular and metabolic disruptions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role in bile acid synthesis highlights its importance in metabolic processes, where it can modulate enzyme activity and gene expression . The compound’s interactions with metal ions also play a significant role in its metabolic functions, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. Studies have shown that the compound can be effectively transported across cell membranes, allowing it to reach its target sites and exert its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Properties

IUPAC Name

4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAVDCUYQQGYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237980
Record name 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-21-1
Record name 4-Chloro-5-hydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-hydroxynaphthalene-2,7-disulphonic acid
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